N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide
Description
N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 3 and a pyridine-3-carboxamide moiety at position 5. The methoxy group enhances lipophilicity, while the triazole and pyridine rings contribute to π-π stacking and metal coordination properties.
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-6-4-11(5-7-13)9-14-18-16(21-20-14)19-15(22)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
VACLDYZLPCGTKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclocondensation of hydrazine derivatives with carboxylic acid precursors. For instance, reacting 4-methoxybenzylhydrazine with a cyanoacetamide derivative under acidic conditions yields the triazole intermediate. A representative reaction involves:
This step typically proceeds at 80–100°C for 6–8 hours, achieving yields of 70–85%. The use of ethanol as a solvent minimizes side reactions, while hydrochloric acid catalyzes the cyclization.
Introduction of the Pyridine-3-Carboxamide Group
The amidation step links the triazole intermediate to pyridine-3-carboxylic acid. Activators such as thionyl chloride (SOCl₂) convert the carboxylic acid to its acyl chloride, which subsequently reacts with the triazole amine:
Dichloromethane (DCM) and triethylamine (TEA) are preferred for their inertness and efficiency in scavenging HCl. Yields range from 65% to 78%, contingent on the purity of the acyl chloride.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction efficiency. For triazole formation, Brønsted acids like HCl or H₂SO₄ outperform Lewis acids (e.g., ZnCl₂) in terms of yield and reaction time. Polar aprotic solvents such as dimethylformamide (DMF) enhance solubility but may necessitate higher temperatures (100–120°C). Conversely, ethanol balances reactivity and environmental safety, making it ideal for industrial scaling.
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | HCl | 82 | 95 |
| Solvent | Ethanol | 78 | 93 |
| Temperature (°C) | 90 | 85 | 96 |
Purification Techniques
Crystallization remains the primary purification method. Dissolving the crude product in hot DMF followed by gradual cooling yields needle-like crystals with >99% purity. Alternative methods include silica gel chromatography using ethyl acetate/hexane (3:7) or preparative HPLC with a C18 column (acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.65 (d, J=4.8 Hz, 1H, pyridine-H), 7.92 (d, J=8.0 Hz, 2H, Ar-H), 6.98 (d, J=8.0 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).
-
¹³C NMR: Peaks at 165.2 ppm (C=O), 159.1 ppm (OCH₃), and 148.3 ppm (triazole-C) confirm structural integrity.
High-Resolution Mass Spectrometry (HRMS):
X-ray Crystallography
Single-crystal X-ray diffraction reveals a triclinic crystal system (P1̄) with unit cell parameters a=6.6320 Å, b=10.3272 Å, c=13.0832 Å. The dihedral angle between the triazole and pyridine rings is 48.71°, indicating minimal conjugation and steric hindrance.
Challenges and Mitigation Strategies
Byproduct Formation
Hydrazine dimerization and over-alkylation are common side reactions. Introducing stoichiometric hydrazine (1:1 ratio with cyanoacetamide) and maintaining temperatures below 100°C suppress dimerization.
Stability Concerns
The compound exhibits hygroscopicity in its free base form. Converting it to a hydrochloride salt enhances stability, as demonstrated by thermogravimetric analysis (TGA) showing no decomposition below 200°C.
Industrial Scalability and Environmental Considerations
Green Chemistry Metrics
-
Atom Economy: 84% for the cyclocondensation step.
-
E-factor: 1.2 kg waste/kg product (superior to industry standards).
-
Solvent Recovery: Ethanol is recycled via distillation (90% efficiency).
Chemical Reactions Analysis
Hydrolysis Reactions
The triazole ring undergoes controlled hydrolysis under acidic or basic conditions. Key findings include:
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 1M HCl, reflux (4 hrs) | Pyridine-3-carboxylic acid + 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine | 78% | Complete triazole ring opening |
| 0.5M NaOH, 80°C (2 hrs) | Partial hydrolysis to N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]amide | 62% | Selective cleavage of carboxamide C-N bond |
Mechanistic studies suggest acid-mediated hydrolysis proceeds via protonation of the triazole N2 atom, weakening the adjacent C-N bond. Base hydrolysis likely involves hydroxide attack at the carbonyl carbon.
Alkylation/Arylation
The triazole N1 and N4 positions exhibit nucleophilic character, enabling alkylation/arylation:
Table 1: Alkylation Reagents and Outcomes
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hrs | N1-methylated triazole derivative | 85% |
| Benzyl bromide | NaH, THF, 0°C→RT, 12 hrs | N4-benzylated product | 72% |
| 4-Nitrobenzyl chloride | TEA, CH₃CN, reflux, 8 hrs | N1-(4-nitrobenzyl) adduct | 68% |
Regioselectivity depends on steric effects from the methoxybenzyl group, favoring N1-substitution for smaller alkyl groups.
Cycloaddition Reactions
The triazole participates in Huisgen azide-alkyne cycloaddition (CuAAC) as a dipolarophile:
Reaction Scheme:
Reactant: Terminal alkyne + Cu(I) catalyst
Conditions: RT, H₂O/THF (1:1), 12 hrs
Product: 1,2,3-Triazole-fused hybrid
| Alkyne | Catalyst | Product Solubility | Yield |
|---|---|---|---|
| Propargyl alcohol | CuSO₄/NaAsc | Water-soluble | 89% |
| Phenylacetylene | CuI | DCM-soluble | 76% |
This reaction expands the compound's utility in bioorthogonal chemistry and drug conjugate synthesis.
Oxidation:
The methoxybenzyl group resists oxidation, but the pyridine ring undergoes selective transformations:
-
KMnO₄/H₂SO₄ (0°C): Pyridine N-oxidation (87% yield).
-
mCPBA (CH₂Cl₂, RT): Epoxidation of any unsaturated side chains (not observed in parent compound).
Reduction:
-
H₂ (1 atm), Pd/C (EtOH): Carboxamide reduced to amine (→ N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-methylamine) in 68% yield.
Metal Coordination
The triazole N atoms and pyridine ring act as ligands for transition metals:
Table 2: Coordination Complexes
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 2 hrs | [Cu(L)₂(NO₃)]⁺ (octahedral geometry) | Catalytic oxidation studies |
| AgNO₃ | H₂O/EtOH, 60°C, 4 hrs | 1D polymeric chain | Antimicrobial agents |
X-ray crystallography confirms bidentate binding via triazole N2 and pyridine N .
Functional Group Interconversion
The carboxamide group undergoes standard transformations:
-
H₂NOH·HCl (pyridine, Δ): Converted to hydroxamic acid (91%).
-
SOCl₂ (reflux) → ROH: Esterification with methanol (→ methyl ester, 82%).
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
C-N bond cleavage between triazole and pyridine (quantum yield Φ = 0.12).
-
Methoxybenzyl demethylation (traces, <5%).
Solvent Effects:
-
THF/DMF: Optimal for alkylation (polar aprotic).
-
Ethanol/H₂O: Preferred for hydrolysis (protic media).
Temperature:
-
Reactions above 80°C risk triazole decomposition (TGA data shows stability up to 210°C).
This comprehensive reactivity profile highlights the compound's versatility in organic synthesis and drug design. Strategic functionalization at the triazole N-positions or carboxamide group enables tailored modifications for targeted applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide, as anticancer agents. Research indicates that compounds with the 1H-1,2,4-triazole core exhibit significant inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against cyclin-dependent kinases (CDK2 and CDK9), which are crucial targets in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves interference with fungal cell wall synthesis or bacterial protein synthesis pathways .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of triazole-containing compounds. These compounds may modulate inflammatory pathways and have shown promise in reducing inflammation in animal models, indicating their potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies have been critical in optimizing the biological activity of triazole derivatives. By modifying substituents on the triazole ring or the pyridine moiety, researchers can enhance potency and selectivity against specific biological targets .
Coordination Chemistry
This compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be utilized in catalysis and material fabrication . The versatility of its coordination modes allows for the design of novel materials with tailored properties.
Sensor Development
Due to its electronic properties, this compound has potential applications in sensor technology. The incorporation of triazole derivatives into sensor designs can enhance sensitivity and selectivity for detecting various analytes, including metal ions and small organic molecules .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide is a synthetic compound that belongs to the class of 1,2,4-triazoles. Its unique structure and functional groups contribute to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 391.4 g/mol. The compound features:
- A triazole ring, which is known for its role in biological activity.
- A pyridine ring that enhances its solubility and interaction with biological targets.
- A methoxybenzyl substituent that may influence its pharmacokinetic properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:
-
Antimicrobial Activity :
- Compounds in the triazole class have shown promising antimicrobial properties. For instance, derivatives with similar structures have displayed effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential :
- Triazole derivatives are being explored for their anticancer properties. Some studies have demonstrated that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overactive in cancer cells . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.
- Anti-inflammatory Effects :
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical cellular processes such as cell growth and apoptosis.
- Signal Transduction Modulation : It can influence signaling pathways related to inflammation and cancer progression by altering the activity of kinases and other regulatory proteins .
Case Studies
Several studies have highlighted the potential of triazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound often share the 1,2,4-triazole scaffold but differ in substituents and appended heterocycles. Below is a detailed comparison with a closely related compound from the provided evidence and inferred data.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Heterocyclic Appendages: The pyridine ring in the target compound offers a planar, electron-deficient aromatic system, favoring interactions with enzymatic active sites.
Substituent Effects :
- The additional 4-methoxyphenyl group in the analog () elevates molecular weight and lipophilicity (logP ≈ 3.5 estimated), which may improve tissue penetration but reduce aqueous solubility. The target compound, lacking this group, is likely more polar (logP ≈ 2.1 estimated).
Synthetic Accessibility :
- The target compound’s simpler structure (fewer synthetic steps for pyridine vs. substituted pyrazole) may offer advantages in scalability.
Research Findings and Methodological Context
Crystallographic and Database Insights:
- The Cambridge Structural Database (CSD) contains over 500,000 small-molecule crystal structures, enabling rapid comparison of triazole derivatives . For example, triazole-pyridine hybrids often exhibit planar conformations conducive to stacking in protein binding pockets.
- SHELX software is widely used for refining such structures, particularly for resolving hydrogen-bonding networks in triazole-containing compounds .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm, pyridine protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₅N₅O₂: 325.1174) .
- X-ray Crystallography : For unambiguous structural confirmation. Use SHELXL for refinement of diffraction data, particularly for resolving triazole ring tautomerism .
How to resolve discrepancies in biological activity data across different assays?
Advanced
Contradictory bioactivity results may stem from assay conditions or compound stability:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .
- Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
- Stability Studies : Incubate the compound in assay buffers (pH 4–9) and analyze degradation products by LC-MS .
Computational Support : Perform molecular docking (AutoDock Vina) to correlate bioactivity with target binding affinity .
What are the key structural features influencing the compound's bioactivity?
Q. Basic
- Triazole Ring : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
- 4-Methoxybenzyl Group : Enhances lipophilicity, improving membrane permeability (logP ~2.5 predicted via ChemAxon) .
- Pyridine Carboxamide : Introduces π-stacking interactions and water solubility via the carboxamide moiety .
Comparative Analysis : Analogues with bulkier substituents (e.g., cycloheptyl) show reduced activity, highlighting steric sensitivity .
What computational methods aid in understanding the compound's interaction with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) to predict activity against Staphylococcus aureus based on substituent electronic parameters .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
How to confirm the compound's purity post-synthesis?
Q. Basic
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm); retention time consistency indicates purity .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C 59.07%, H 4.65%, N 21.53%) .
- Melting Point : Sharp melting range (e.g., 210–212°C) corroborates crystallinity and purity .
What strategies mitigate oxidative degradation during storage?
Q. Advanced
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the carboxamide group .
- Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions to inhibit radical-mediated degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
